

# Application Note: Zeta Potential Characterization of ATX-0114 Nanoparticles for Drug Delivery

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Compound of Interest		
Compound Name:	ATX-0114	
Cat. No.:	B10855821	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

ATX-0114 is an ionizable lipid nanoparticle (LNP) formulation designed for the efficient delivery of nucleic acid-based therapeutics. The surface charge of these nanoparticles, quantified by the zeta potential, is a critical quality attribute that dictates their performance and stability.[1][2] Zeta potential influences the nanoparticle's interaction with biological systems, including blood components and cell membranes, and affects crucial factors such as stability, cellular uptake, and toxicity.[3][4][5] Nanoparticles with a high magnitude of zeta potential (e.g., > +30 mV or < -30 mV) exhibit strong electrostatic repulsion, which prevents aggregation and enhances colloidal stability.[1][5][6] This application note provides a detailed protocol for the accurate and reproducible measurement of the zeta potential of ATX-0114 nanoparticles using Electrophoretic Light Scattering (ELS).

Principle of Measurement: Electrophoretic Light Scattering (ELS)

Electrophoretic Light Scattering (ELS) is the standard technique for determining zeta potential. [1][2][7] When an electric field is applied across a dispersion of charged nanoparticles, the particles migrate towards the oppositely charged electrode at a specific velocity, known as the electrophoretic mobility (Ue). ELS instruments measure this mobility by detecting the Doppler shift in the frequency of laser light scattered by the moving particles.[7][8][9] The zeta potential  $(\zeta)$  is then calculated from the electrophoretic mobility using the Henry equation:



Ue = 2εζf(κa) / 3η

Where  $\varepsilon$  is the dielectric constant of the dispersant,  $\eta$  is the viscosity of the dispersant, and f(ka) is the Henry function.[10] For aqueous media with moderate electrolyte concentrations (>1 mM), the Smoluchowski approximation (f(ka) = 1.5) is typically applied.[7][10]

# **Experimental Protocol**

This protocol is optimized for a Malvern Zetasizer Nano series instrument or equivalent ELS system.

- 1. Materials and Instrumentation
- Instrumentation: Malvern Zetasizer Nano ZS (or equivalent ELS instrument).
- Measurement Cell: Disposable folded capillary cells (e.g., DTS1070).[11][12]
- · Reagents:
  - ATX-0114 nanoparticle stock solution.
  - Dispersant: 10 mM NaCl in deionized water (or another biologically relevant buffer like Phosphate-Buffered Saline, PBS). The dispersant should be filtered through a 0.22 μm filter.
  - pH meter and conductivity probe.
- Equipment:
  - Micropipettes and sterile, low-retention tips.
  - Syringe with a Luer-lock tip (optional, for cell filling).[10]
  - Vortex mixer.
- 2. Sample Preparation

# Methodological & Application





Proper sample preparation is critical to avoid measurement artifacts. The goal is to create a dilute, optically clear, and stable dispersion.

- Dispersant Preparation: Prepare the desired dispersant (e.g., 10 mM NaCl). Measure and record its pH and conductivity at the measurement temperature (typically 25°C).[13]
- Stock Solution Handling: Allow the ATX-0114 stock solution to equilibrate to room temperature. Briefly vortex to ensure homogeneity.
- Dilution: Prepare a working solution by diluting the ATX-0114 stock in the prepared dispersant to a final concentration of approximately 0.1 mg/mL. The optimal concentration should yield a stable count rate as recommended by the instrument manufacturer (e.g., >20 kcps for a Zetasizer Nano).[11]
  - Note: The dilution medium is crucial. Using the original formulation buffer or a simple salt solution helps preserve the nanoparticle's surface state.[14]
- Homogenization: Gently mix the diluted sample by inverting the tube 10-15 times. Avoid vigorous shaking or sonication unless specified for the formulation, as this can alter the nanoparticle structure.
- 3. Instrument Setup and Measurement
- Power On: Turn on the instrument at least 15-30 minutes before use to allow the laser to stabilize.[15]
- Software Setup (Zetasizer Nano Example):
  - Open the software and create a new measurement file or SOP.[15]
  - Select the measurement type: Zeta Potential.
  - Material: Enter the refractive index for ATX-0114 (if known; this is not critical for zeta potential but good for record-keeping).[16]
  - Dispersant: Select the correct dispersant from the library (e.g., "Water") and ensure its properties (Viscosity, Refractive Index, Dielectric Constant) are correct for the



measurement temperature. This is a critical parameter.[16]

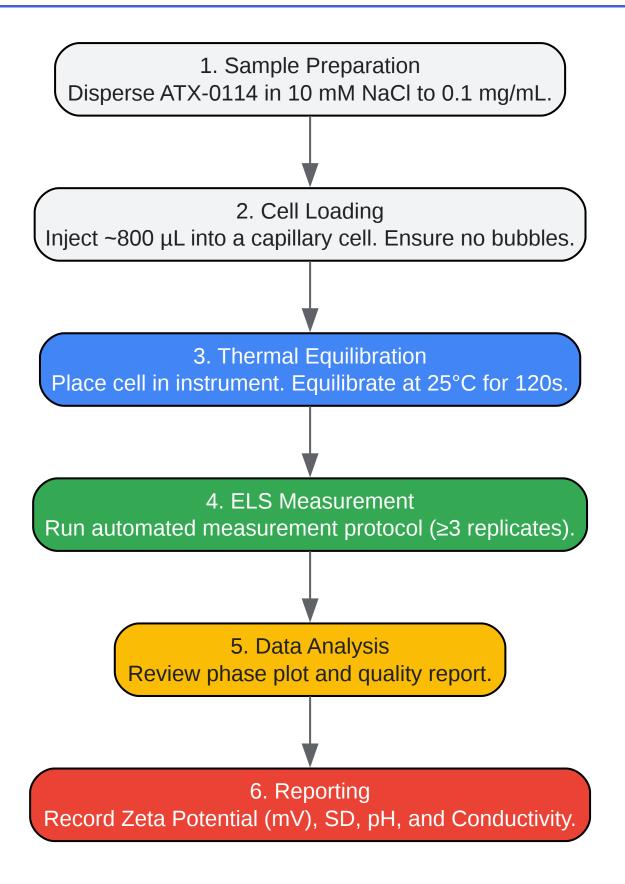
- Cell Type: Select the appropriate cell (e.g., DTS1070 Folded Capillary Cell).[12]
- Measurement Settings:
  - Temperature: Set to 25°C.
  - Equilibration Time: Set to 120 seconds.[16]
  - Model: Use the Smoluchowski model (f(ka) value of 1.5).[10]
  - Voltage: Set to 'Automatic' selection.
  - Repeats: Set to perform at least 3 consecutive measurements.
- Cell Loading:
  - Carefully inject approximately 750-800 μL of the diluted ATX-0114 sample into the folded capillary cell using a pipette or syringe.[10][16]
  - Crucially, ensure no air bubbles are trapped in the U-shaped bottom of the cell. Bubbles
    will interfere with the laser path and invalidate the measurement. If bubbles are present,
    gently tap the cell to dislodge them.[15]
- Perform Measurement:
  - Insert the cell into the instrument, ensuring the electrodes make proper contact.
  - Enter the sample name and start the measurement. The instrument will automatically perform the measurement sequence, including temperature equilibration and multiple runs.
- 4. Data Analysis and Reporting
- Assess Quality: Review the measurement report. Check the "Zeta Quality Report" (if available) for any warnings. Examine the phase plot (change in phase vs. applied field) for a linear relationship, which indicates good data.



- Record Values: The primary result is the Z-average Zeta Potential (mV). Also, record the standard deviation of the replicate measurements.
- Report Context: For a complete and reproducible record, always report the zeta potential value along with:
  - The mean and standard deviation.
  - The dispersant composition (e.g., 10 mM NaCl).
  - The measured pH and conductivity of the dispersant.[2][13]
  - The measurement temperature.[10]
  - The concentration of the ATX-0114 nanoparticles.[10]

# **Experimental Workflow**





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Caption: Workflow for ATX-0114 zeta potential measurement.



## **Representative Data**

The following table presents example data for **ATX-0114** nanoparticles measured under different buffer conditions to illustrate the effect of pH and ionic strength on zeta potential.

Sample ID	Dispersa nt	рН	Conducti vity (mS/cm)	Temperat ure (°C)	Zeta Potential (mV)	Std. Dev. (mV)
ATX-0114- A	10 mM NaCl	7.4	1.21	25	+42.5	2.1
ATX-0114- B	10 mM NaCl	5.5	1.25	25	+55.8	2.5
ATX-0114- C	DI Water	6.8	0.05	25	+48.2	3.0
ATX-0114- D	1x PBS	7.4	16.3	25	+15.1	1.8

### Interpretation of Data:

- Effect of pH: As an ionizable lipid, ATX-0114 shows a more positive zeta potential at a lower pH (Sample B vs. A), consistent with the protonation of its amine groups.
- Effect of Ionic Strength: In a high ionic strength buffer like PBS (Sample D), the high concentration of ions shields the surface charge of the nanoparticles. This leads to a compression of the electrical double layer and a significantly lower measured zeta potential compared to the low ionic strength buffer (Sample A). This is an expected and critical phenomenon to consider when evaluating nanoparticles for in vivo applications.[6]

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